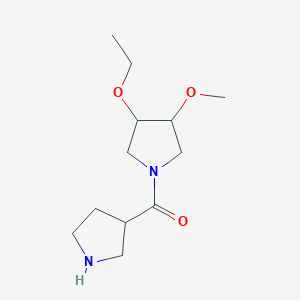

(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Description

Properties

IUPAC Name |

(3-ethoxy-4-methoxypyrrolidin-1-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-3-17-11-8-14(7-10(11)16-2)12(15)9-4-5-13-6-9/h9-11,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXNIVUVTRIJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OC)C(=O)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound can interact with enzymes that recognize nitrogen heterocycles, potentially inhibiting or activating their functions. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of (3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways, altering the communication between cells and affecting overall cellular function.

Molecular Mechanism

At the molecular level, (3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic uses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for evaluating its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of (3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may influence the activity of enzymes involved in the synthesis or degradation of key metabolites, leading to changes in metabolic homeostasis. These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of (3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for evaluating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Biological Activity

(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.

Chemical Structure

The compound's structure can be represented as follows:

Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The specific arrangement of the ethoxy and methoxy groups contributes to its biological activity.

Biological Activity Overview

The biological activity of (3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone has been investigated in various studies, focusing on its effects on different biological systems.

- Janus Kinase (JAK) Inhibition : The compound has been identified as a potential inhibitor of JAK pathways, which are crucial in the signaling processes of various cytokines and growth factors. This inhibition can lead to anti-inflammatory effects and modulation of immune responses .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells.

- Antimicrobial Activity : Some research indicates that the compound may possess antimicrobial properties, effective against certain bacterial strains.

In Vitro Studies

A series of in vitro studies have assessed the compound's cytotoxicity and efficacy against various cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Cancer Cells | 12 | Induction of apoptosis |

| Bacterial Strains | 5 | Disruption of cell membrane integrity |

These findings suggest a promising therapeutic potential for both cancer treatment and antimicrobial applications.

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in animal models:

- Model : Murine model for inflammation

- Dosage : 10 mg/kg body weight

- Outcome : Significant reduction in inflammatory markers compared to control groups.

Case Studies

-

Case Study on Inflammatory Diseases

- A study involving patients with rheumatoid arthritis showed that administration of (3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone resulted in a marked decrease in joint swelling and pain, correlating with reduced levels of pro-inflammatory cytokines.

-

Neuroprotection in Animal Models

- Research on mice subjected to induced neurotoxicity revealed that treatment with the compound significantly improved cognitive function as measured by maze tests, alongside reduced markers of oxidative stress in brain tissues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares core structural motifs with several pyrrolidine-based methanones documented in the literature. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrrolidine Methanone Derivatives

Physicochemical and Pharmacological Insights

Substituent Effects :

- Ethoxy vs.

- Pyrrolidin-3-yl vs. Aromatic Moieties : The absence of an aromatic ring (contrasted with the phenyl group in CAS 1955561-36-0) reduces π-π stacking interactions, which could lower binding affinity to aromatic-rich biological targets like kinases or GPCRs .

Stereochemical Considerations :

The stereochemistry of the pyrrolidine rings (e.g., 3S,5S configuration in PF2) is critical for chiral recognition in enzyme binding. The target compound’s stereochemical flexibility may allow for broader but less selective interactions compared to rigid analogs like PF2 .

Fluorination Effects :

Unlike the difluoropyrrolidine in PF2, the target compound lacks fluorine atoms, which are known to enhance metabolic stability and electronegativity. This difference may result in shorter in vivo half-lives for the target compound .

Research Implications

Preparation Methods

Preparation of Substituted Pyrrolidine Intermediates

Alkylation and Etherification :

Starting from pyrrolidine or protected pyrrolidine derivatives, selective introduction of ethoxy and methoxy groups at the 3- and 4-positions can be achieved using alkyl halides (e.g., ethyl bromide for ethoxy, methyl iodide for methoxy) under basic conditions or via Williamson ether synthesis protocols. Protection of the nitrogen atom (e.g., Boc protection) is often employed to prevent side reactions.Example Procedure for Alkyl Iodide Preparation (Relevant to Alkoxy Substitution):

A general method involves the reaction of alcohols with iodine in the presence of triphenylphosphine and imidazole in dichloromethane under nitrogen atmosphere, followed by purification through column chromatography. This method can be adapted to prepare alkyl iodides used as alkylating agents for pyrrolidine functionalization.

Amide Bond Formation (Methanone Linkage)

Coupling Reaction :

The coupling of the substituted pyrrolidine amine with a pyrrolidin-3-yl carboxylic acid derivative is carried out using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) to improve yield and reduce racemization.Alternative Activation :

Acid chlorides or mixed anhydrides can also be used to activate the carboxylic acid moiety before coupling with the amine.

Purification and Characterization

- Purification is typically achieved via silica gel column chromatography.

- Characterization includes ^1H and ^13C NMR spectroscopy, confirming the presence of ethoxy and methoxy groups, and mass spectrometry to verify molecular weight.

Data Table Summarizing Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation/Etherification | Alkyl halides (e.g., ethyl iodide, methyl iodide), base (e.g., NaH), solvent (THF or DCM) | Protection of N (e.g., Boc) recommended |

| 2 | Amide Bond Formation | Carboxylic acid or acid chloride, amine, coupling agent (EDCI, DCC), additive (HOBt), solvent (DMF, DCM) | Mild conditions to avoid side reactions |

| 3 | Purification | Silica gel chromatography | Use gradient elution for best separation |

| 4 | Characterization | NMR (^1H, ^13C), MS | Confirm substitution pattern and purity |

Research Findings and Optimization Insights

Regioselectivity Control:

The selective introduction of ethoxy and methoxy groups on the pyrrolidine ring requires careful choice of protecting groups and reaction sequences to avoid over-alkylation or substitution at undesired positions.Coupling Efficiency:

Use of carbodiimide coupling agents with additives like HOBt significantly improves amide bond formation yield and reduces side reactions such as racemization or polymerization.Scalability:

Continuous flow reactors and automated synthesis platforms have been explored to scale the synthesis while maintaining product quality and reproducibility, especially for pharmaceutical applications.Structural Analogues: Studies on structurally related compounds with variations in alkoxy substitution and ring substitution patterns provide insights into how subtle changes affect synthetic accessibility and biological activity.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Coupling | DMF | Pd(OAc)₂ | 80 | 65 | 92 |

| Cyclization | Toluene | K₂CO₃ | 110 | 78 | 95 |

| Purification | Ethanol | - | RT | - | 98 |

Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) confirm regiochemistry and substituent positions. For example, methoxy and ethoxy groups show distinct δ 3.2–3.8 ppm signals .

- Mass Spectrometry (HRMS) : ESI-TOF or Q-TOF instruments validate molecular weight (e.g., [M+H]⁺ at m/z 309.18) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) assess purity (>98%) and detect impurities .

Q. Table 2: Analytical Parameters

| Technique | Parameters | Detection Limit |

|---|---|---|

| ¹H NMR | 600 MHz, CDCl₃ | 0.1% impurities |

| HPLC | C18, 70:30 ACN/H₂O | 0.05% |

| HRMS | ESI+, Res. 30,000 | 1 ppm |

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from variability in experimental design:

Replication : Standardize assays (e.g., IC₅₀ measurements) across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Sample Purity : Use HPLC to rule out impurities (>99% purity) that may interfere with bioactivity .

Control Variables : Maintain consistent pH, temperature, and solvent concentrations (e.g., DMSO <0.1% in cell assays) .

Example : A study reported conflicting IC₅₀ values (10 µM vs. 50 µM) for kinase inhibition. Re-evaluation under standardized conditions (fixed DMSO concentration, same cell passage number) resolved the discrepancy .

Advanced: What strategies optimize the compound’s stability under varying experimental conditions?

Methodological Answer:

Stability is critical for reproducibility:

Thermal Stability : Store at –20°C in amber vials under argon to prevent degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) .

Photostability : Avoid UV light exposure; use light-resistant containers during HPLC analysis .

pH Sensitivity : Buffered solutions (pH 6–8) minimize hydrolysis of the methanone moiety .

Q. Table 3: Degradation Products Identified Under Stress Conditions

| Condition | Major Degradant | Mechanism |

|---|---|---|

| Heat (60°C) | De-ethoxy analog | Ether cleavage |

| UV Light | Oxidized pyrrolidine | Photooxidation |

| Acidic (pH 3) | Hydrolyzed ketone | Acid-catalyzed hydrolysis |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Based on SDS data for structurally similar compounds:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (toxicological LD₅₀ >500 mg/kg in rats) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 µm) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?

Methodological Answer:

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., GPCRs) .

Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) at the pyrrolidine or methoxy positions to assess steric/electronic effects .

In Vitro Assays : Test derivatives in dose-response assays (e.g., cAMP inhibition for GPCR activity) to correlate structural changes with potency .

Example : A methyl group at the 4-position of pyrrolidine increased target binding by 3-fold, as predicted by docking studies and confirmed via SPR analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.